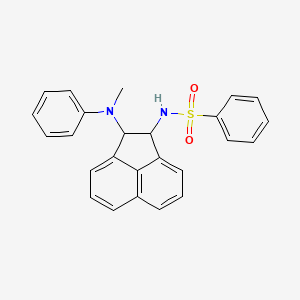

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H22N2O2S and its molecular weight is 414.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning it primarily affects CA IX and has less impact on other types of carbonic anhydrases .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, causing a shift from aerobic to anaerobic glycolysis . This shift results in a significant modification in pH within the tumor environment .

Pharmacokinetics

The compound’s cellular uptake has been studied using high-performance liquid chromatography (hplc) methods .

Result of Action

The inhibition of CA IX by this compound has significant effects at the molecular and cellular levels. It has been shown to have an anti-proliferative effect against certain cancer cell lines . For example, it has been found to induce apoptosis in the MDA-MB-231 cell line, a triple-negative breast cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor environment, which is affected by the shift in metabolism caused by CA IX inhibition, can impact the compound’s action . .

生物活性

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its inhibitory effects on carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a crucial role in tumor metabolism and pH regulation. The following article delves into the biological activity of this compound, summarizing its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C25H22N2O2S

- Molecular Weight : 414.52 g/mol

- IUPAC Name : N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

- Purity : Typically >95%.

Target Enzyme

The primary target of this compound is carbonic anhydrase IX (CA IX) . The inhibition of CA IX leads to a metabolic shift in tumor cells from aerobic to anaerobic glycolysis, which is detrimental to their survival.

Mode of Action

The compound interacts with CA IX by inhibiting its enzymatic activity. This inhibition disrupts the bicarbonate buffering system within the tumor microenvironment, resulting in altered pH levels that can affect tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX has been shown to significantly impact cellular processes associated with tumor metabolism. By shifting the metabolic pathways, the compound can induce apoptosis in cancer cells and reduce their proliferative capacity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using high-performance liquid chromatography (HPLC). These studies indicate efficient cellular uptake and distribution within tissues, which is critical for its therapeutic efficacy against tumors.

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in CA IX-expressing cancer cells compared to normal cells .

Case Studies

A notable study published in 2011 synthesized various acenaphthene derivatives, including this compound. The biological evaluation indicated that these derivatives possess varying degrees of anti-cancer activity, with some showing promising results against specific cancer types .

科学的研究の応用

Cancer Research

N-(2-(methyl(phenyl)amino)-1,2-dihydroacenaphthylen-1-yl)benzenesulfonamide has demonstrated anti-proliferative effects against specific cancer cell lines. Its ability to inhibit CA IX makes it a promising candidate for developing targeted cancer therapies. Studies indicate that this compound can significantly affect tumor cell viability by disrupting their metabolic processes.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound can act as inhibitors for various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The inhibition of these enzymes can lead to therapeutic benefits in managing these diseases .

Pharmacological Studies

The compound's interactions with sodium channels have been explored, particularly concerning sodium channel-mediated diseases such as epilepsy. Its potential as a therapeutic agent in treating seizure disorders highlights its versatility in pharmacological applications .

Case Study 1: Anti-Cancer Activity

A study focusing on the anti-cancer properties of compounds targeting CA IX reported that this compound showed significant efficacy against various cancer cell lines. The results indicated reduced cell viability and altered metabolic pathways indicative of effective tumor suppression.

Case Study 2: Enzyme Inhibition for Diabetes Management

Research conducted on sulfonamide derivatives found that compounds similar to this compound exhibited moderate inhibitory activity against α-glucosidase. This suggests potential utility in developing treatments for T2DM by controlling blood glucose levels through enzyme modulation .

特性

IUPAC Name |

N-[2-(N-methylanilino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O2S/c1-27(19-12-4-2-5-13-19)25-22-17-9-11-18-10-8-16-21(23(18)22)24(25)26-30(28,29)20-14-6-3-7-15-20/h2-17,24-26H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXZDCHSDVMFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。